5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPIP, is a synthetic compound that has been studied for its potential applications in the field of medicine.
Scientific Research Applications
5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Mechanism of Action
The mechanism of action of 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In diabetes, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates glucose and lipid metabolism. In Alzheimer's disease, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis and inhibit cell proliferation. In diabetes, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Advantages and Limitations for Lab Experiments
5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its relatively low potency and specificity for certain targets.
Future Directions
There are many potential future directions for research on 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective analogs of 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione for specific applications. Another area of interest is the investigation of the mechanism of action of 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential interactions with other molecules and pathways. Additionally, further studies are needed to evaluate the safety and efficacy of 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models and clinical trials.
Synthesis Methods
The synthesis of 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of ethyl acetoacetate, benzaldehyde, and isopropylphenylamine in the presence of a catalyst and solvent. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity 5-(4-ethoxybenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with good yields.
properties
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-28-18-11-5-15(6-12-18)13-19-20(25)23-22(27)24(21(19)26)17-9-7-16(8-10-17)14(2)3/h5-14H,4H2,1-3H3,(H,23,25,27)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLBJOCCWBENM-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
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